Phorbasin I

Description

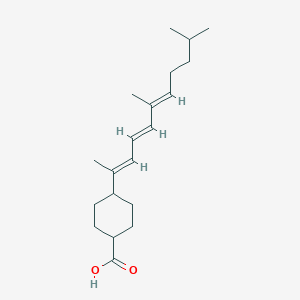

Phorbasin I is a diterpenoid compound isolated from marine sponges of the genus Phorbas, primarily P. gukulensis collected in South Korea . Structurally, it features a cyclohexane ring substituted with a taurine residue (2-aminoethanesulfonic acid) and a side chain containing a double bond at a distinct position compared to its congeners (e.g., phorbasin G) . Its molecular formula is C20H32O2 (as per dereplication data) , though variations in ethoxy group substitutions (e.g., phorbasin I1, C20H32O2) have also been reported . This compound’s absolute configuration was inferred via synthesis of related compounds like phorbasin H, which shares the S-configuration . Notably, this compound and J are hypothesized to be solvolysis artifacts formed during ethanol storage , raising questions about their natural occurrence.

Properties

Molecular Formula |

C20H32O2 |

|---|---|

Molecular Weight |

304.5 g/mol |

IUPAC Name |

4-[(2E,4E,6E)-6,10-dimethylundeca-2,4,6-trien-2-yl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C20H32O2/c1-15(2)7-5-8-16(3)9-6-10-17(4)18-11-13-19(14-12-18)20(21)22/h6,8-10,15,18-19H,5,7,11-14H2,1-4H3,(H,21,22)/b9-6+,16-8+,17-10+ |

InChI Key |

YFJCFMFCDTWZAZ-NNOPNULVSA-N |

Isomeric SMILES |

CC(C)CC/C=C(\C)/C=C/C=C(\C)/C1CCC(CC1)C(=O)O |

Canonical SMILES |

CC(C)CCC=C(C)C=CC=C(C)C1CCC(CC1)C(=O)O |

Synonyms |

phorbasin I |

Origin of Product |

United States |

Chemical Reactions Analysis

Oxidative Cleavage

Phorbasin I undergoes oxidative cleavage under specific conditions, as demonstrated in studies on structurally related compounds. For example, Phorbasin G (a derivative) reacts with sodium periodate (NaIO₄) and ruthenium chloride (RuCl₃) in a biphasic solvent system (CCl₄, CH₃CN, H₂O) to yield 2-methylglutaric acid . This reaction highlights the compound’s susceptibility to cleavage at double bonds, a common feature in diterpenoids.

Reaction Conditions

-

Reagents: NaIO₄ (0.101 mmol), RuCl₃·xH₂O (15.2 mg)

-

Solvents: 1 mL CCl₄, 1 mL CH₃CN, 1.5 mL H₂O

-

Product: 2-methylglutaric acid (0.8 mg)

-

Analysis: Reversed-phase HPLC, 1H-NMR, optical rotation ([α]D = −23°, c 0.02, MeOH)

Halogenation

This compound’s nitrogen-containing structure enables halogenation reactions, introducing halogen atoms to modify its biological activity. While specific halogenation data for this compound is limited, related alkaloids undergo such transformations under controlled conditions using solvents like dichloromethane or methanol.

Proposed Reaction Pathway

-

Reactant: this compound

-

Reagents: Halogenating agents (e.g., bromine, iodine)

-

Solvents: Dichloromethane, methanol

-

Potential Products: Halogenated derivatives with enhanced bioactivity

Structural Elucidation via Spectroscopy

This compound’s structure is confirmed through advanced spectroscopic techniques, which also inform its reactivity. Key data includes:

Double Bond Geometry

This compound’s double bonds exhibit (E)-configurations , as determined by NOE correlations and coupling constants (J = 15.1 Hz) . This stereochemistry influences reactivity in cleavage reactions, such as oxidative fragmentation.

Functional Group Reactivity

The compound’s amide moiety (C=O) and taurine residue (sulfonic acid group) are key reactive sites. These groups facilitate interactions with enzymes or proteins, potentially contributing to its bioactivity .

Isolation and Purification

This compound is isolated from Phorbas gukulensis via:

Yield : 5.5 mg (35% aqueous MeOH fraction)

Bioactivity

While this compound shows weak AMPK activation (10 mM), its structural analogs (e.g., Phorbasin G) exhibit cytotoxicity against cancer cell lines . Further studies are needed to validate its anticancer potential.

Comparison with Similar Compounds

Structural Comparison with Other Phorbasins

Phorbasin I belongs to a family of diterpenoids with shared biosynthetic origins but distinct structural features:

Key Structural Differences :

- Ring Saturation: this compound and H possess a fully saturated cyclohexane ring, whereas phorbasins B–D and C feature a cyclohexenone ring with α,β-unsaturated ketone functionality . This difference impacts bioactivity; cyclohexenone derivatives (e.g., phorbasin B) exhibit stronger antibacterial effects due to electrophilic reactivity .

- Functional Groups : this compound’s taurine residue is shared with phorbasin G and D, but its ethoxy group (vs. carboxylic acid in phorbasin H) alters polarity and target interactions .

Comparison with Gagunins

Gagunins are polyoxygenated diterpenes from Phorbas spp. with structural parallels but distinct bioactivities:

Key Differences :

Q & A

Q. What analytical techniques are recommended for elucidating the structural configuration of Phorbasin I?

To determine this compound's absolute configuration (e.g., S-configuration), combine nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. For instance, the absolute configuration of phorbasin H was confirmed via synthesis using (S)-citronellal as a chiral starting material, with NMR data cross-referenced against natural isolates . Comparative analysis of spectral data (e.g., NOESY for stereochemistry) and synthetic validation are critical to resolving ambiguities .

Q. How can researchers isolate this compound from marine sponge extracts while minimizing degradation?

Use cold ethanol or methanol for extraction to reduce solvolysis byproducts. Monitor stability via liquid chromatography-mass spectrometry (LC-MS) during storage, as this compound and J are reported to form ethanol-derived solvolysis products . Fractionation via flash chromatography followed by HPLC purification under inert atmospheres (e.g., nitrogen) preserves structural integrity.

Q. What criteria define the identification of this compound in novel marine sources?

Validate identity through:

- HRMS : Match molecular formula (e.g., C₂₅H₃₅NO₆S for this compound).

- NMR : Compare chemical shifts (e.g., cyclohexane ring protons, taurine substituents) with published data .

- Synthetic corroboration : Compare retention times and spectral profiles with synthesized standards .

Advanced Research Questions

Q. How should researchers address discrepancies in spectral data when characterizing this compound analogs?

Contradictions in NMR or MS data may arise from:

- Conformational flexibility : Use variable-temperature NMR or computational modeling (e.g., DFT) to assess dynamic structures.

- Impurity interference : Re-purify compounds via preparative HPLC and re-analyze.

- Stereochemical misassignment : Validate via total synthesis, as done for phorbasin H . Document protocols rigorously to enable replication .

Q. What strategies optimize the synthetic yield of this compound derivatives for structure-activity studies?

- Chiral pool synthesis : Utilize enantiopure precursors (e.g., (S)-citronellal) to control stereocenters .

- Protecting groups : Temporarily shield reactive moieties (e.g., carboxylic acids) during cyclization steps.

- Reaction monitoring : Employ TLC or LC-MS to track intermediates and adjust conditions (e.g., temperature, catalysts) in real time.

Q. How can researchers differentiate this compound from its solvolysis products during pharmacological assays?

- Chromatographic separation : Use UPLC with high-resolution columns to resolve this compound (parent compound) from ethanol-derived solvolysis products (e.g., Phorbasin J) .

- Bioassay-guided fractionation : Isolate individual compounds and test bioactivity separately to attribute effects accurately.

- Stability studies : Store samples in alternative solvents (e.g., acetonitrile) and compare degradation profiles .

Methodological Guidance

Q. What experimental controls are essential when assessing this compound’s biological activity?

- Negative controls : Use solvent-only treatments to rule out vehicle effects.

- Positive controls : Include known bioactive compounds (e.g., doxorubicin for cytotoxicity assays).

- Blinding : Mask sample identities during data collection to reduce bias.

- Replication : Perform assays in triplicate and validate in independent labs .

Q. How should conflicting reports about this compound’s pharmacological mechanisms be resolved?

- Dose-response studies : Establish a clear concentration-effect relationship.

- Pathway inhibition : Use siRNA or CRISPR to silence putative targets and observe phenotypic changes.

- Multi-omics integration : Combine transcriptomics, proteomics, and metabolomics to map mechanistic networks .

Data Presentation and Reproducibility

Q. What metadata should accompany this compound’s spectral data in publications?

Include:

- Instrument parameters (e.g., NMR field strength, LC-MS ionization mode).

- Sample preparation details (solvents, concentrations, purification steps).

- Raw data files (e.g., .mnova files for NMR) in supplementary materials .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.